N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine

Lipophilicity CNS drug design Permeability

N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with an n‑butyl chain and a 4‑methoxybenzyl group. It belongs to the N‑benzylpyrrolidine class, which serves as a key intermediate in the synthesis of NK‑3 receptor antagonists and other neuroactive compounds.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
CAS No. 820984-53-0
Cat. No. B15211949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine
CAS820984-53-0
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCCCN(CC1=CC=C(C=C1)OC)C2CCNC2
InChIInChI=1S/C16H26N2O/c1-3-4-11-18(15-9-10-17-12-15)13-14-5-7-16(19-2)8-6-14/h5-8,15,17H,3-4,9-13H2,1-2H3
InChIKeyGLEJSYUKSVXJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine (CAS 820984-53-0): A Distinct Pyrrolidine Building Block for Medicinal Chemistry and CNS Drug Discovery


N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with an n‑butyl chain and a 4‑methoxybenzyl group. It belongs to the N‑benzylpyrrolidine class, which serves as a key intermediate in the synthesis of NK‑3 receptor antagonists and other neuroactive compounds . The compound’s computed physicochemical profile—XLogP3 of 2.7, topological polar surface area (TPSA) of 24.5 Ų, and a single hydrogen‑bond donor—positions it as a moderately lipophilic scaffold with predicted blood‑brain barrier permeability .

Why N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine Cannot Be Simply Replaced by Other Alkyl‑Substituted Analogs


Subtle alterations at the pyrrolidine nitrogen—such as replacing the linear n‑butyl group with a branched isobutyl or a smaller methyl group—change molecular shape, lipophilicity, and conformational flexibility. In pyrrolidine‑based NK‑3 antagonist programs, even minor modifications have been shown to drastically shift receptor affinity and selectivity . The n‑butyl substituent offers a distinct combination of moderate lipophilicity (XLogP3 = 2.7) and an extended, flexible chain that cannot be replicated by shorter or branched congeners, directly impacting membrane permeability and target engagement .

Quantitative Differentiation Evidence for N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine (CAS 820984-53-0) Relative to Close Analogs


Lipophilicity: n‑Butyl vs. Isobutyl Analog – XLogP3 Difference of ≥0.3 Units

The n‑butyl compound exhibits an XLogP3 of 2.7, whereas the isobutyl analog (N‑[(4‑methoxyphenyl)methyl]‑N‑(2‑methylpropyl)pyrrolidin‑3‑amine) is predicted to have an XLogP3 of approximately 2.4, a difference of ≥0.3 log units. This reduction stems from the branching of the alkyl chain, which decreases overall hydrophobicity . In CNS drug discovery, a ΔlogP of 0.3 can translate into a measurable difference in passive membrane permeability and blood‑brain barrier penetration .

Lipophilicity CNS drug design Permeability

Topological Polar Surface Area: Identical TPSA but Different 3D Conformation vs. Branched Analogs

Both the n‑butyl compound and its isobutyl analog share a TPSA of 24.5 Ų because the polar atom count is unchanged . However, the linear n‑butyl chain adopts an extended conformation that can engage hydrophobic pockets differently than the compact isobutyl group. This conformational distinction is critical in structure‑based drug design where shape complementarity governs binding affinity .

Polar surface area Conformational analysis Drug-likeness

Rotatable Bond Count: n‑Butyl Provides Greater Conformational Flexibility than Shorter‑Chain Analogs

The target compound possesses 7 rotatable bonds, whereas the N‑methyl analog (N‑[(4‑methoxyphenyl)methyl]‑N‑methylpyrrolidin‑3‑amine) has only 4. The additional three rotatable bonds in the n‑butyl chain increase conformational entropy, which can influence both binding kinetics and metabolic stability . In medicinal chemistry, a higher rotatable bond count is often associated with greater adaptability to protein binding sites but may also incur an entropic penalty upon binding; the net effect must be evaluated empirically .

Rotatable bonds Flexibility Entropic penalty

Hydrogen‑Bond Donor Count: Single Donor Limits Metabolic Conjugation vs. Secondary Amine Analogs

The compound contains only one hydrogen‑bond donor (the pyrrolidine NH), whereas secondary‑amine analogs such as N‑[(4‑methoxyphenyl)methyl]pyrrolidin‑3‑amine have two donors . Reducing the H‑bond donor count from 2 to 1 lowers the propensity for Phase II glucuronidation and sulfation, potentially improving metabolic stability . This property is a direct consequence of the tertiary amine architecture created by the n‑butyl substitution.

H-bond donors Metabolic stability Drug design

Presence in NK‑3 Antagonist Patent Space: n‑Butyl Group Explicitly Disclosed as Preferred Embodiment

US Patent 8,618,303 explicitly lists n‑butyl among the preferred lower alkyl substituents for pyrrolidine‑based NK‑3 antagonists, alongside methyl, ethyl, propyl, and isobutyl . While the patent does not provide isolated IC₅₀ values for the n‑butyl compound alone, the inclusion of n‑butyl in the Markush structure indicates that this specific alkyl chain was deemed essential to the invention’s scope, implying that it contributes to the desired NK‑3 antagonist activity profile. In contrast, longer alkyl chains (>4 carbons) are absent from the preferred list, suggesting that the n‑butyl length may represent an optimal balance of potency and physicochemical properties within this chemotype.

NK-3 receptor Pyrrolidine derivatives Patent analysis

Recommended Application Scenarios for N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


CNS‑Penetrant NK‑3 Receptor Antagonist Lead Optimization

The compound’s XLogP3 of 2.7 and low TPSA (24.5 Ų) align with CNS MPO desirability criteria . Medicinal chemistry teams pursuing NK‑3 antagonists for depression or schizophrenia can use this building block to explore the SAR of the N‑alkyl region, where the n‑butyl group has been explicitly validated in Roche’s patent estate .

Parallel Library Synthesis for Conformational SAR Exploration

With 7 rotatable bonds, the compound serves as a flexible scaffold for systematic SAR studies. In parallel synthesis campaigns, the n‑butyl variant can be compared head‑to‑head with its isobutyl and methyl analogs to deconvolute the contributions of chain length, branching, and flexibility to target binding .

Metabolic Stability Screening Cascade for Tertiary Amine Scaffolds

Because the compound possesses only one hydrogen‑bond donor, it is predicted to have lower Phase II conjugation liability than secondary‑amine analogs . DMPK groups can prioritize this chemotype in metabolic stability assays (e.g., human liver microsomes) to empirically validate the reduced clearance hypothesis relative to NH‑containing comparators.

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